molecular formula C12H17N3O6 B110516 Carnitine orotate CAS No. 160468-17-7

Carnitine orotate

Katalognummer B110516
CAS-Nummer: 160468-17-7
Molekulargewicht: 162.1115509
InChI-Schlüssel: VOTPLFCPIRIALF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carnitine Orotate is a salt of L-Carnitine and Orotic acid. It is a more bioavailable form of L-Carnitine, an antioxidant amino acid naturally produced in the body to increase energy levels for the brain, muscle, and heart .


Synthesis Analysis

Carnitine is synthesized in the liver and kidneys from the amino acids lysine and methionine. Orotate is produced in the body as part of the pyrimidine synthesis pathway.


Molecular Structure Analysis

Carnitine’s molecular structure is characterized by a quaternary ammonium group, which is essential for its role in fatty acid transport. Orotate, on the other hand, contains a pyrimidine ring, which is crucial for nucleotide synthesis. The combination of these two molecules into Carnitine Orotate forms a unique compound that utilizes the properties of both components.


Chemical Reactions Analysis

Carnitine participates in the transport of fatty acids across the mitochondrial membrane, a critical step for beta-oxidation and energy production . Orotate is involved in the synthesis of uridine monophosphate (UMP), a nucleotide important in various metabolic processes .


Physical And Chemical Properties Analysis

Carnitine Orotate is a solid at room temperature, with solubility properties influenced by the polar quaternary ammonium group of Carnitine and the pyrimidine ring of Orotate.

Wissenschaftliche Forschungsanwendungen

Hepatoprotective Effects and Metabolic Diseases

  • Scientific Field : Epidemiology and Public Health
  • Summary of Application : Carnitine Orotate complex has been associated with hepatoprotective effects and favorable metabolic effects . It is used in the treatment of liver diseases and metabolic disorders .
  • Methods of Application : In a nationwide cohort study, 13,413 adults who underwent national health examination were prescribed the carnitine-orotate complex . Subjects were classified into three groups based on duration of using carnitine-orotate complex: <30, 30–180, and ≥180 days and were followed-up until 2019 .
  • Results : During the follow-up period, 708 deaths were documented. The adjusted hazard ratio of mortality was 0.69 (95% CI 0.51–0.92) in those who used carnitine-orotate complex for ≥180 days compared to those who used it for <30 days . Use of carnitine-orotate complex for ≥180 days was associated with significantly reduced mortality in individuals with metabolic risk factors such as obesity, metabolic syndrome, dyslipidemia, and fatty liver than the shorter period of use .

Sports Nutrition and Physical Performance

  • Scientific Field : Sports Nutrition
  • Summary of Application : L-carnitine supplementation is used by recreationally-active, competitive, and highly trained athletes . It is believed to affect metabolism and metabolic modifications .
  • Methods of Application : In the studies reviewed, the supplemented dose ranged from 1g to 4g per day for either 12 or 24 weeks . L-carnitine supplementation, in combination with carbohydrates (CHO), effectively elevated total carnitine content in skeletal muscle .
  • Results : Twenty-four-weeks of L-carnitine supplementation did not affect muscle strength in healthy aged women, but significantly increased muscle mass, improved physical effort tolerance and cognitive function in centenarians .

Non-Alcoholic Fatty Liver Disease (NAFLD)

  • Scientific Field : Hepatology
  • Summary of Application : Carnitine supplementation has been studied for its potential effects on NAFLD . It is believed to improve liver function and regulate triglyceride metabolism in patients with NAFLD .
  • Methods of Application : A systematic review and meta-analysis included eight eligible randomized controlled trials (RCTs). The supplemented dose and duration varied across the studies .
  • Results : Compared to placebo, L-carnitine supplementation significantly reduced AST levels, ALT levels, and triglyceride levels, and increased HDL cholesterol levels . The results suggest that L-carnitine supplementation may improve liver function and regulate triglyceride metabolism in patients with NAFLD .

Nutritional Supplements

  • Scientific Field : Nutrition
  • Summary of Application : Carnitine Orotate is used in nutritional supplements . It is believed to provide a source of carnitine, which is essential for energy production in the body .
  • Methods of Application : Carnitine Orotate can be taken orally as a supplement. The dosage varies depending on the individual’s needs .
  • Results : While specific results can vary, carnitine supplements are generally used to support energy production and promote overall health .

Cardiometabolic Risk Factors

  • Scientific Field : Cardiology
  • Summary of Application : Carnitine Orotate has been associated with improved mortality in individuals with metabolic risk factors such as obesity, metabolic syndrome, dyslipidemia, and fatty liver .
  • Methods of Application : In a nationwide study, adults who underwent national health examination and were prescribed the carnitine-orotate complex were followed up until 2019 . Subjects were classified into three groups based on duration of using carnitine-orotate complex: <30, 30–180, and ≥180 days .
  • Results : The adjusted hazard ratio of mortality was 0.69 (95% CI 0.51–0.92) in those who used carnitine-orotate complex for ≥180 days compared to those who used it for <30 days . A significant interaction was observed in individuals with type 2 diabetes (HR 0.43, 95% CI 0.29–0.63, p-value 0.001) .

Pharmaceutical Field

  • Scientific Field : Pharmaceutical
  • Summary of Application : Carnitine Orotate is used in the pharmaceutical field . It is believed to provide a source of carnitine, which is essential for energy production in the body .
  • Methods of Application : Carnitine Orotate can be taken orally as a supplement. The dosage varies depending on the individual’s needs .
  • Results : While specific results can vary, carnitine supplements are generally used to support energy production and promote overall health .

Safety And Hazards

Prolonged Carnitine Orotate supplementation in specific conditions may affect physical performance. On the other hand, Carnitine Orotate supplementation elevates fasting plasma trimethylamine-N-oxide (TMAO), a compound supposed to be pro-atherogenic .

Eigenschaften

IUPAC Name

3-(2,4-dioxo-1H-pyrimidine-6-carbonyl)oxy-4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O6/c1-15(2,3)6-7(4-10(17)18)21-11(19)8-5-9(16)14-12(20)13-8/h5,7H,4,6H2,1-3H3,(H2-,13,14,16,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTPLFCPIRIALF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)C1=CC(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625708
Record name 3-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl)oxy]-4-(trimethylazaniumyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carnitine orotate

CAS RN

160468-17-7
Record name 3-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl)oxy]-4-(trimethylazaniumyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Propanaminium, 3-carboxy-2-hydroxy-N,N,N-trimethyl-, (2R)-, 1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carnitine orotate
Reactant of Route 2
Reactant of Route 2
Carnitine orotate
Reactant of Route 3
Reactant of Route 3
Carnitine orotate
Reactant of Route 4
Reactant of Route 4
Carnitine orotate
Reactant of Route 5
Carnitine orotate
Reactant of Route 6
Reactant of Route 6
Carnitine orotate

Citations

For This Compound
128
Citations
JC Bae, WY Lee, KH Yoon, JY Park, HS Son… - Diabetes …, 2015 - Am Diabetes Assoc
… of carnitine-orotate complex … carnitine-orotate complex or placebo during the 12-week treatment period. One capsule (412 mg) of carnitine-orotate complex consists of carnitine-orotate (…
Number of citations: 81 diabetesjournals.org
ES Hong, EK Kim, SM Kang, AR Khang… - Journal of …, 2014 - Wiley Online Library
… We hypothesized that a carnitine-orotate complex would be a … the metabolic effects of a carnitine-orotate complex in human … the possible mechanism of the carnitine-orotate complex. …
Number of citations: 35 onlinelibrary.wiley.com
JH Hong, MK Lee - Diabetes & Metabolism Journal, 2021 - synapse.koreamed.org
Background Carnitine orotate complex (Godex) has been shown to decrease glycated hemoglobin levels and improve steatosis in patients with type 2 diabetes mellitus with non-…
Number of citations: 3 synapse.koreamed.org
H Oh, CH Park, DW Jun - Journal of Personalized Medicine, 2022 - mdpi.com
… The current meta-analysis found that carnitine-orotate and carnitine-orotate complexes taken at the usual dosage significantly affected ALT normalization in patients with chronic liver …
Number of citations: 5 www.mdpi.com
HS Yi - Diabetes & Metabolism Journal, 2021 - synapse.koreamed.org
… In the article titled “Carnitine orotate complex ameliorates … 10] investigated whether carnitine-orotate complex attenuates high-… the carnitine-orotate complex [11], the authors showed …
Number of citations: 11 synapse.koreamed.org
JH An, W Youn, AN Kiyonga, C Lim, M Park, YG Suh… - Pharmaceutics, 2018 - mdpi.com
… l-Carnitine orotate (CO), a medication used for the treatment and prevention of liver diseases, are insignificant or almost nonexistent. Accordingly, in the present study, l-Carnitine orotate …
Number of citations: 4 www.mdpi.com
KY Park, S Hong, KS Kim, K Han, CY Park - Journal of Personalized …, 2022 - mdpi.com
… We hypothesized that use of carnitine-orotate complex would decrease the … carnitine-orotate complex is relatively fixed. In addition, we hypothesized that the effects of carnitine-orotate …
Number of citations: 9 www.mdpi.com
HS Zhu, YY Wang, MW Lin, JX Du… - Genetics and …, 2011 - m.jstshuichan.com
… in the carnitine and low-dose carnitine orotate groups and decreased significantly in the high-dose carnitine orotate group. We conclude that carnitine and carnitine orotate regulate …
Number of citations: 2 m.jstshuichan.com
YC Joo, DW Jun, EJ Kim, JH Sohn… - 춘· 추계학술대회 …, 2018 - papersearch.net
Aims: Carnitine has been shown to beneficial effects on hepat ic fat content using semi-quantitative computed tomography. We investigated the effects of carnitine complex on intrahepat …
Number of citations: 0 papersearch.net
M Löffler, EA Carrey, E Zameitat - Nucleosides, Nucleotides and …, 2016 - Taylor & Francis
Orotate (OA) is well-known as a precursor in biosynthesis of pyrimidines; in mammals it is released from the mitochondrial dihydroorotate dehydrogenase (DHODH) for conversion to …
Number of citations: 57 www.tandfonline.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.